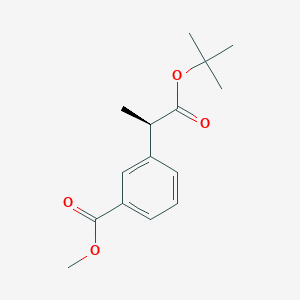

(R)-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate

Description

®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate is an organic compound that features a benzoate ester functional group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity patterns.

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

methyl 3-[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate |

InChI |

InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3/t10-/m1/s1 |

InChI Key |

WDHBITOCHSJBMF-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective layer for the amine, enabling selective reactions at other sites. Acidolysis is the primary deprotection method:

| Reagent System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| 4M HCl in 1,4-dioxane | 1,4-dioxane | RT | 84–95% | |

| Trifluoroacetic acid (TFA) | Dichloromethane | 0°C→RT | 90% |

Mechanism : Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol while regenerating the free amine .

Applications :

-

Critical for synthesizing primary amines in peptide couplings .

-

Enables further functionalization, such as alkylation or acylation .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives under basic conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 2M NaOH, H₂O/THF (1:1) | 3-(1-Aminoethyl)benzoic acid | 75% | |

| LiOH·H₂O, THF/MeOH | Carboxylic acid intermediate | 68% |

Notes :

Amide Formation

The ester or carboxylic acid derivatives participate in coupling reactions:

| Substrate | Coupling Reagent | Amine Partner | Yield | Source |

|---|---|---|---|---|

| Carboxylic acid (from ) | HATU, DIPEA | Aminonitrile derivatives | 65% | |

| Ester | DCC, DMAP | Protected ethanolamine | 92% |

Key Observations :

-

HATU-mediated couplings show superior efficiency over EDC in sterically hindered systems .

-

Side reactions like imine formation are suppressed using Boc protection .

Participation in Cross-Coupling Reactions

The aromatic ring enables palladium-catalyzed transformations:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene | Biaryl derivatives | 60% | |

| Carbonylation | PdCl₂, CO gas, EtOH | Ethyl ester derivatives | 55% |

Limitations :

-

Electron-withdrawing Boc and ester groups reduce electrophilicity of the aryl ring .

-

Steric hindrance from the ethyl-Boc substituent lowers reaction rates .

Alkylation and Rearrangement

The deprotected amine undergoes selective alkylation:

| Alkylating Agent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetonitrile | N-Methylaminoethyl benzoate | 60% | |

| Ethyl bromide | NaH | THF | N-Ethyl derivative | 58% |

Caution : Free amines undergo spontaneous rearrangement to benzamides unless trapped by alkylation .

Curtius Rearrangement

In complex syntheses, the compound participates in isocyanate formation:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DPPA, NEt₃, t-BuOH/toluene | 100°C, 12–20 hrs | tert-Butyl carbamate intermediate | 60% |

Application : Key step in synthesizing kinase inhibitors like nilotonib .

Stability Considerations

Scientific Research Applications

®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the preparation of peptide and protein derivatives.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate involves the reactivity of its functional groups. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The ester group can undergo hydrolysis, oxidation, or reduction, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate: Features a Boc protecting group and a benzoate ester.

®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)phenylacetate: Similar structure but with a phenylacetate ester.

®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate is unique due to its combination of a Boc protecting group and a benzoate ester, which provides specific reactivity patterns and applications in organic synthesis .

Biological Activity

(R)-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an ester derivative with a tert-butoxycarbonyl (Boc) protecting group. The presence of this group influences the compound's solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors of bacterial topoisomerases, which are essential for bacterial DNA replication and repair. This suggests that this compound may possess antibacterial properties.

Antibacterial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, dual inhibitors targeting DNA gyrase and topoisomerase IV showed minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound 7a | E. faecalis | <0.03125 |

| Compound 7a | E. faecium | <0.03125 |

| Compound 7a | S. aureus | <0.25 |

| Compound 7a | K. pneumoniae | 1-4 |

Enzyme Inhibition Studies

Inhibition studies reveal that this compound analogs can effectively inhibit bacterial topoisomerases, with IC50 values indicating low nanomolar potency. For example, compounds with a similar structure demonstrated IC50 values less than 32 nM for DNA gyrase inhibition .

Case Studies

Case Study 1: Synthesis and Evaluation of Analogues

A study focused on synthesizing various analogues of this compound to evaluate their antibacterial properties. The results indicated that modifications at specific positions enhanced antibacterial activity while maintaining low toxicity profiles .

Case Study 2: In Vivo Efficacy

In vivo studies involving animal models demonstrated the efficacy of certain derivatives in treating infections caused by resistant bacterial strains. The compounds were administered in therapeutic doses, showing significant reductions in bacterial load compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended methods for assessing the enantiomeric purity of (R)-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate?

- Answer : Enantiomeric purity can be determined using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane/isopropanol (90:10). Confirmation via H NMR with chiral solvating agents (e.g., Eu(hfc)) is advised. Compare retention times or splitting patterns with racemic mixtures for validation .

Q. How should this compound be stored to ensure stability during long-term experiments?

- Answer : Store below -20°C under inert gas (N or Ar) in amber vials to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group and ester functionalities. Purity should be verified via HPLC every 3–6 months .

Q. What analytical techniques are critical for characterizing this compound?

- Answer : Use a combination of:

- NMR (H, C, DEPT-135) to confirm stereochemistry and functional groups.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- FT-IR to identify carbonyl stretches (C=O of ester and Boc groups at ~1720–1740 cm) .

Q. What solvents are compatible with this compound for reaction setups?

- Answer : Use anhydrous THF, DCM, or DMF for reactions. Avoid protic solvents (e.g., MeOH, HO) to prevent Boc deprotection. For recrystallization, ethyl acetate/hexane mixtures are optimal .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalable production of this compound while maintaining stereochemical integrity?

- Answer : Employ asymmetric catalysis (e.g., Evans’ oxazolidinone auxiliaries) or enzymatic resolution for chiral induction. Monitor reaction progress via in-situ FT-IR or LC-MS. Use flow chemistry to enhance reproducibility and reduce racemization risks .

Q. What strategies resolve contradictions in H NMR data between theoretical predictions and experimental results?

- Answer : Discrepancies may arise from dynamic effects (e.g., rotameric equilibria of the Boc group). Perform variable-temperature NMR (VT-NMR) in DMSO-d or CDCl to identify coalescence temperatures. Compare with DFT calculations (e.g., Gaussian 16) for optimized conformers .

Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream transformations?

- Answer : The Boc group acts as a steric shield, slowing nucleophilic attack at the ester carbonyl. Kinetic studies (e.g., Hammett plots) under basic/aqueous conditions can quantify this effect. Competitive experiments with methyl vs. tert-butyl analogs are recommended .

Q. What computational methods predict the compound’s behavior in catalytic systems (e.g., enantioselective hydrogenation)?

- Answer : Molecular docking (AutoDock Vina) and DFT-based transition-state modeling (using B3LYP/6-31G*) can identify favorable binding modes. Pair with experimental kinetic isotopic effects (KIEs) to validate mechanistic hypotheses .

Q. How can conflicting chromatographic purity results (HPLC vs. LC-MS) be reconciled?

- Answer : LC-MS may detect volatile impurities not retained in HPLC. Perform orthogonal analyses:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.